6-Chloroquinolin-4-amine
Overview
Description
6-Chloroquinolin-4-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antimicrobial, and anticancer properties . The presence of a chlorine atom at the 6th position and an amino group at the 4th position of the quinoline ring structure imparts unique chemical and biological properties to this compound.
Mechanism of Action
Target of Action
6-Chloroquinolin-4-amine, a derivative of 4-aminoquinoline, has been found to have significant biological activity. It has been shown to inhibit the growth of Mycobacterium tuberculosis H37 Rv (MTB) . This suggests that the primary target of this compound could be the cellular components of this bacterium.
Mode of Action
It is known that 4-aminoquinoline derivatives interact with their targets through a nucleophilic aromatic substitution reaction . This reaction involves the replacement of a chlorine atom in the this compound molecule by a nucleophile, which could be a component of the target bacterium. This interaction may lead to changes in the bacterium that result in its inhibition or death .
Biochemical Pathways
It is suggested that the compound may interfere with thePI3K/AKT/mTOR pathway , which is involved in cell survival and proliferation. By inhibiting this pathway, this compound could potentially disrupt the growth and survival of the target bacterium .
Result of Action
The result of this compound’s action is the inhibition of the growth of Mycobacterium tuberculosis H37 Rv (MTB). In vitro studies have shown that 7-chloro-4-aminoquinoline derivatives, which are structurally similar to this compound, can inhibit MTB with MIC (minimum inhibitory concentration) values ranging from 1.56 to 50 µM . This suggests that this compound could have a similar effect.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chloroquinolin-4-amine can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with amines. This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 6-Chloroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium thiolate or primary amines.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Thiolated or aminated quinoline derivatives.
Scientific Research Applications
6-Chloroquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antimalarial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, catalysts, and other industrial chemicals
Comparison with Similar Compounds
4-Aminoquinoline: Known for its antimalarial properties.
7-Chloro-4-aminoquinoline: Similar structure but with chlorine at the 7th position.
4,7-Dichloroquinoline: Precursor in the synthesis of 6-Chloroquinolin-4-amine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom at the 6th position and amino group at the 4th position make it a versatile compound for various applications in research and industry .
Biological Activity
6-Chloroquinolin-4-amine is a compound that has garnered significant attention in biomedical research due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications.
This compound is a derivative of quinoline, characterized by the presence of a chlorine atom at the 6-position and an amine group at the 4-position. This structural configuration is crucial for its interaction with biological targets, enhancing its efficacy as an inhibitor in various biochemical pathways.
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition :
- Dihydrofolate Reductase (DHFR) : This compound acts as an inhibitor of DHFR, which is pivotal in folate metabolism. Inhibition of this enzyme disrupts nucleotide synthesis, leading to impaired cell proliferation, particularly in cancer cells.
- DNA Gyrase and Topoisomerases : It has been shown to inhibit bacterial DNA gyrase and type IV topoisomerase, which are essential for DNA replication and transcription. This mechanism contributes to its antimicrobial properties.
- Induction of Apoptosis :
- Antimalarial Activity :
Anticancer Activity
The anticancer efficacy of this compound has been evaluated against multiple cancer cell lines. The following table summarizes its effectiveness based on IC50 values:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 25.37 | Induces apoptosis via p53 pathway |
HCT-116 (Colon) | 42.61 | Inhibits DHFR and disrupts nucleotide synthesis |
HeLa (Cervical) | 38.71 | Induces cell cycle arrest |
Antimalarial Activity
The antimalarial activity is highlighted in the following table:
Compound | IC50 (µM) | Mechanism |
---|---|---|
This compound | <50 | Inhibits P. falciparum growth via DNA gyrase inhibition |
Control (Chloroquine) | <10 | Standard reference for comparison |
Case Studies
- Melanoma Treatment : A study investigated the effects of this compound on melanoma cells, demonstrating significant tumor reduction in vivo models when combined with immune checkpoint inhibitors .
- Antimalarial Efficacy : Research focused on the compound's ability to inhibit P. falciparum growth revealed that it outperformed several existing antimalarial drugs in vitro, suggesting its potential as a lead compound for new therapies against malaria .
Properties
IUPAC Name |
6-chloroquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAOKPHXXDXCAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309388 | |
Record name | 6-Chloro-4(1H)-quinolinimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103028-97-3 | |
Record name | 6-Chloro-4(1H)-quinolinimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103028-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-4(1H)-quinolinimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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